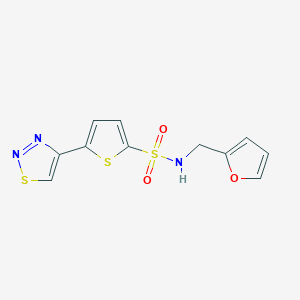
N-(2-furylmethyl)-5-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(2-Furylmethyl)-5-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonamide” is a chemical compound with the molecular formula C11H9N3O3S3. It has an average mass of 327.402 Da and a monoisotopic mass of 326.980591 Da .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, alkyl 5-(1,2,3-thiadiazol-4-yl)furan-2-furoate and 3-[5-(1,2,3-thiadiazol-4-yl)fur-2-yl]acrylate were synthesized via cyclization of carbethoxyhydrazones of acetyl derivatives of furan-2-carboxylic and 3-(2-furyl)-acrylic acids under the conditions of the Hurd-Mori reaction .Chemical Reactions Analysis
In a related compound, it was shown that treating methyl 5-(1,2,3-thiadiazol-4-yl)furan-2-furoate with morpholine in the presence of potassium hydroxide leads to the cleavage of the thiadiazole ring with the liberation of nitrogen and the formation of [5-(methoxycarbonyl)fur-2-yl]acetic acid morpholide .Applications De Recherche Scientifique
Photodynamic Therapy Applications
The research on zinc phthalocyanine derivatives substituted with new benzenesulfonamide derivative groups indicates significant potential in photodynamic therapy (PDT) for cancer treatment. These compounds, characterized by their good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, are essential for Type II photosensitizers in PDT, showing remarkable potential for cancer treatment due to these features (Pişkin, Canpolat, & Öztürk, 2020).
Anticancer Activity
Several studies have synthesized and evaluated derivatives of sulfonamide compounds for their anticancer activities. For instance, N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-[(3-substituted)ureido/thioureido] benzenesulfonamide derivatives exhibited marked anticancer activity against human colorectal carcinoma (HCT116) and human cervix carcinoma (HeLa) cell lines, with some compounds showing high selectivity and significant inhibition potency (Karakuş et al., 2018).
Enzyme Inhibition for Therapeutic Applications
Research on N-(4-phenylthiazol-2-yl)benzenesulfonamides has demonstrated high-affinity inhibition of kynurenine 3-hydroxylase, an enzyme involved in the kynurenine pathway, which is crucial in various physiological and pathological processes, including neurodegenerative diseases. Compounds with this structure were effective in vitro, and their inhibition potency was confirmed through in vivo experiments, offering a pathway for investigating the role of the kynurenine pathway in neuronal injury and potential therapeutic interventions (Röver et al., 1997).
Human Carbonic Anhydrase Isoenzyme Inhibitors
A series of derivatives has been designed and synthesized for in vitro evaluation against human carbonic anhydrase (hCA) isoforms, showing modest inhibition potency. These findings suggest that while the synthesized derivatives have weak inhibitory potential towards all investigated isoforms, they could serve as lead molecules for developing selective inhibitors. This research highlights the complexity of designing effective inhibitors and the potential for further development in this area (Mishra et al., 2016).
Propriétés
IUPAC Name |
N-(furan-2-ylmethyl)-5-(thiadiazol-4-yl)thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O3S3/c15-20(16,12-6-8-2-1-5-17-8)11-4-3-10(19-11)9-7-18-14-13-9/h1-5,7,12H,6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHIUAORVFKTRQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNS(=O)(=O)C2=CC=C(S2)C3=CSN=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-furylmethyl)-5-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-bromophenyl)-5-(3-(trifluoromethyl)benzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2693752.png)
![2-(3-Phenyl-1-bicyclo[1.1.1]pentanyl)-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2693754.png)
![(1R,5S)-8-((3,4-difluorophenyl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B2693755.png)

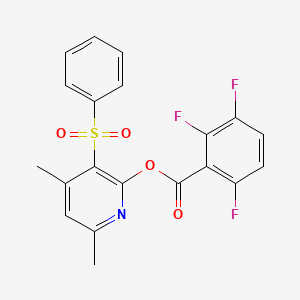
![7-(4-(4-fluorobenzyl)piperazine-1-carbonyl)-5-isopropyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2693760.png)
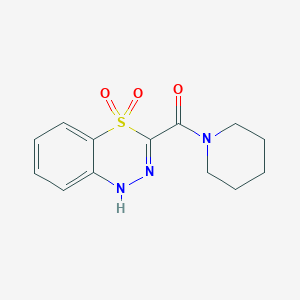
![(4-chlorophenyl){4-[5-(2,4-dichlorophenyl)-2-furyl]-1-methyltetrahydro-1H-pyrrol-3-yl}methanone](/img/structure/B2693762.png)
![7-{3-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]propanoyl}-1,7-diazaspiro[3.5]nonan-2-one](/img/structure/B2693763.png)
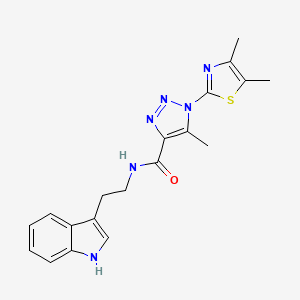
![Methyl 4-[4-(thian-4-yl)-1,4-diazepane-1-carbonyl]benzoate](/img/structure/B2693766.png)
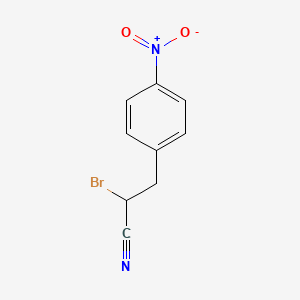
![Lithium 1-(2,2,2-trifluoroethyl)-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B2693768.png)
![N-[cyano(cyclopropyl)methyl]-4-(dimethylamino)pyridine-2-carboxamide](/img/structure/B2693769.png)